molecular formula C₁₈H₁₃N₃NaO₈S₂ B033405 Acid red 1 CAS No. 3734-67-6

Acid red 1

Cat. No. B033405
CAS RN: 3734-67-6
M. Wt: 509.4 g/mol
InChI Key: WXLFIFHRGFOVCD-UHFFFAOYSA-L
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Description

Synthesis Analysis

Acid Red 1 is synthesized through complex chemical processes involving azo compound formation and coupling reactions. For instance, the dye can be synthesized by diazotization of 2-amino-4-chlorophenol, followed by coupling with specific pyrazolone compounds, leading to the formation of azo compounds and the final dye product under alkaline conditions (Sun Gui-chun, 2009).

Molecular Structure Analysis

The molecular structure of Acid Red 1 is characterized by its azo group (-N=N-) and aromatic rings, which contribute to its color and chemical properties. Techniques such as UV/Vis spectroscopy and X-ray diffraction can be employed to analyze its molecular structure and interaction with other substances, including its aggregation behavior in aqueous solutions (B. Neumann, K. Huber, & P. Pollmann, 2000).

Chemical Reactions and Properties

Acid Red 1 undergoes various chemical reactions, particularly in environmental processes. It can be decolorized through Fenton-like processes, where iron-based catalysts facilitate the breakdown of the dye in the presence of hydrogen peroxide, leading to significant decolorization under specific conditions (N. Daud & B. Hameed, 2010). Furthermore, high-energy radiation can lead to the complete decoloration of Acid Red 1 solutions, with hydrated electrons and hydrogen atoms being more effective in the fading reaction, while hydroxyl radicals contribute more to mineralization (Cs.M. Földváry & L. Wojnárovits, 2007).

Scientific research applications

  • Nucleic Acids Detection: Acid Red 1 has been utilized for determining nucleic acids, with specific detection limits for different types of DNA such as calf thymus DNA, sperm fish DNA, and yeast (Wang, Zhao, Li, & Tong, 1999).

  • Energy Harvesting: In a study exploring energy extraction from waste acid and base solutions, the RED chemical cell integrated with Acid Red 1 showed potential in doubling the power density (Mei, Liu, Lu, & Tang, 2019).

  • Corrosion Inhibition: Acid Red 1 has been identified as an effective corrosion inhibitor for cold rolled steel in hydrochloric acid, acting as a mixed-type inhibitor (Tang, Mu, & Liu, 2003).

  • Textile Wastewater Treatment: Conducting polypyrrole films, which can potentially decolorize Acid Red 1-containing wastewaters, offer an environmentally friendly treatment method for textile effluents, enabling recovery and recycling (Haque, Smith, & Wong, 2015).

  • Degradation Studies: Research has optimized operating conditions for the degradation of Acid Red using response surface methodology, demonstrating its application in wastewater treatment (Kayan & Gözmen, 2012).

  • Collagen Studies: Picrosirius red stain, which involves Acid Red 1, is used in dental and medical research for distinguishing between different types of collagen fibers (Gopinathan et al., 2020).

  • Sonocatalytic Degradation: Studies have shown that inorganic oxidants can enhance the sonocatalytic degradation of Acid Red B in wastewater treatment processes (Wang et al., 2009).

  • Acid-Base Titration: Acid Red 1 and related compounds play a role in acid-base titration experiments, as seen in studies involving red cabbage extract and digital image-based methods for total acidity determination in red wines (Amaral et al., 2022; Tôrres et al., 2011).

  • Wastewater Decolorization: PAMAM dendrimer has been applied to decolorize wastewater containing Acid Red B, demonstrating significant color and COD removal (Yun-jun, 2003).

  • Soil Acidification Prevention: Continuous manure application has shown potential in preventing or reversing red soil acidification, highlighting the importance of sustainable agricultural practices (Cai et al., 2015).

properties

IUPAC Name

disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O8S2.2Na/c1-10(22)19-14-9-13(30(24,25)26)7-11-8-15(31(27,28)29)17(18(23)16(11)14)21-20-12-5-3-2-4-6-12;;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLFIFHRGFOVCD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044663
Record name C.I. Acid Red 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA
Record name 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Acid red 1

CAS RN

3734-67-6
Record name C.I. Acid Red 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003734676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Red 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-acetylamino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID RED 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3365R6427R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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